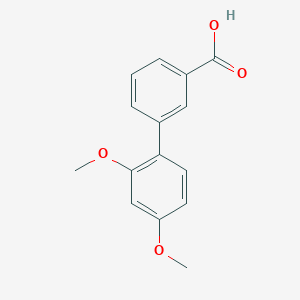

2',4'-Dimethoxybiphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

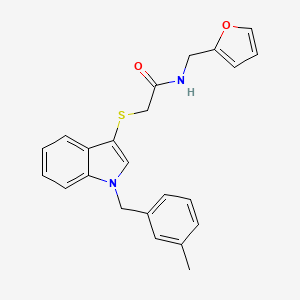

The InChI code for 2’,4’-Dimethoxybiphenyl-3-carboxylic acid is 1S/C15H14O4/c1-18-12-6-7-13 (14 (9-12)19-2)10-4-3-5-11 (8-10)15 (16)17/h3-9H,1-2H3, (H,16,17) .Chemical Reactions Analysis

Carboxylic acids, such as 2’,4’-Dimethoxybiphenyl-3-carboxylic acid, can undergo several types of reactions. These include reactions involving the O-H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, which often involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond .Wissenschaftliche Forschungsanwendungen

Supramolecular Networks and Hydrogen Bonds

Research has explored the assembly of supramolecular networks, particularly focusing on aromatic tricarboxylic acids to form two-dimensional nanoporous networks with high packing density optimized via hydrogen bonds. A study detailed the scanning tunneling microscopy (STM) observations of 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers, aiming to yield large cavities through these networks. Interestingly, these assemblies showed a deviation from the expected 2-fold O-H...O hydrogen bonding, favoring a lower symmetry through C-H...O hydrogen bonds, leading to chiral polymorphs and a positive correlation between solute concentration and surface packing density, rationalized by thermodynamic arguments (Dienstmaier et al., 2010).

Asymmetric Synthesis and Catalysis

Another significant application area is in asymmetric synthesis, where palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition reactions have been employed to produce structurally diverse compounds with high stereoselectivity. This methodology has been effectively utilized to synthesize 3,4-dihydroquinolin-2-ones, demonstrating the versatility of carboxylic acids in facilitating complex reactions and contributing to advancements in synthetic organic chemistry (Jing-Hai Jin et al., 2018).

Protection and Regeneration of Carboxylic Acids

The protection of carboxylic acids is crucial in synthetic pathways, allowing for selective reactions without compromising the integrity of the carboxyl group. The use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids highlights the innovation in this field. This approach enables the stable protection of carboxylic acids under basic conditions and their subsequent regeneration, demonstrating the strategic manipulation of functional groups in complex organic syntheses (Arai et al., 1998).

Metal-Organic Frameworks and Coordination Chemistry

The development of metal-organic frameworks (MOFs) utilizing carboxylate ligands for constructing three-dimensional structures with unique properties, such as low coordination numbers at metal sites, is another area of interest. Studies have shown that using bifunctional ligands like 2,6-diphenyl-1,4-dibenzoic acid can lead to zinc carboxylate networks with unusual tricoordinate geometry, offering insights into coordination chemistry and the potential for novel material applications (Dickie et al., 2005).

Molecular and Crystal Structures in MALDI-TOF-MS

The structural elucidation of compounds like 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid, used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), showcases the importance of carboxylic acids in analytical chemistry. Understanding their crystal structures aids in improving MALDI-TOF-MS analysis, crucial for the identification and quantification of biomolecules (Qian & Huang, 2005).

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-7-13(14(9-12)19-2)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFMGHVOUAXVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-16-2 |

Source

|

| Record name | 728919-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)

![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)

![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)

![methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2702362.png)